molecular formula C8H17N3 B574144 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine CAS No. 171351-29-4

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine

Cat. No.: B574144
CAS No.: 171351-29-4
M. Wt: 155.245
InChI Key: KMPHSNMEZJEBEV-UHFFFAOYSA-N
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Description

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine, also known as 1,4-diazabicyclo[2.2.2]octane or triethylenediamine, is a bicyclic organic compound with the molecular formula C6H12N2. This colorless solid is a highly nucleophilic tertiary amine base, commonly used as a catalyst and reagent in polymerization and organic synthesis .

Preparation Methods

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine is typically synthesized through thermal reactions of compounds such as ethanolamine in the presence of zeolitic catalysts. An idealized conversion involves the reaction of ethanolamine to produce the compound along with ammonia and water . The compound can also be purified by sublimation under vacuum or recrystallization from petroleum ether .

Scientific Research Applications

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its strong nucleophilicity and basicity. As a nucleophilic catalyst, it promotes various coupling reactions by forming adducts with reactants. It also acts as a strong ligand and Lewis base, forming stable complexes with various molecules .

Properties

IUPAC Name

2-(1,4-diazabicyclo[2.2.2]octan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3/c9-2-1-8-7-10-3-5-11(8)6-4-10/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPHSNMEZJEBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30667867
Record name 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171351-29-4
Record name 1,4-Diazabicyclo[2.2.2]octane-2-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171351-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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